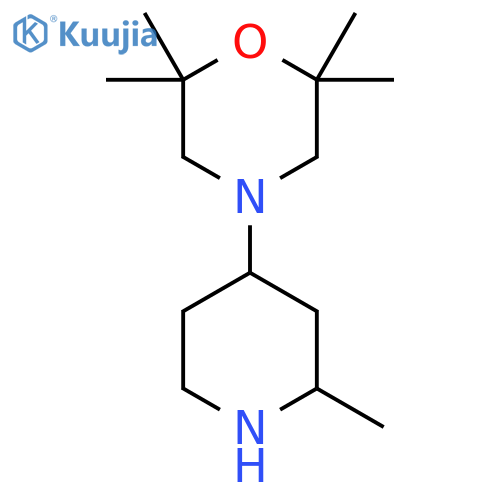Cas no 1990305-16-2 (2,2,6,6-Tetramethyl-4-(2-methylpiperidin-4-yl)morpholine)

1990305-16-2 structure
商品名:2,2,6,6-Tetramethyl-4-(2-methylpiperidin-4-yl)morpholine
2,2,6,6-Tetramethyl-4-(2-methylpiperidin-4-yl)morpholine 化学的及び物理的性質
名前と識別子
-
- 2,2,6,6-tetramethyl-4-(2-methylpiperidin-4-yl)morpholine
- 1990305-16-2
- EN300-714056
- 2,2,6,6-Tetramethyl-4-(2-methylpiperidin-4-yl)morpholine
-
- インチ: 1S/C14H28N2O/c1-11-8-12(6-7-15-11)16-9-13(2,3)17-14(4,5)10-16/h11-12,15H,6-10H2,1-5H3
- InChIKey: BHQXZLPBSKAQPN-UHFFFAOYSA-N
- ほほえんだ: O1C(C)(C)CN(CC1(C)C)C1CCNC(C)C1
計算された属性
- せいみつぶんしりょう: 240.220163521g/mol
- どういたいしつりょう: 240.220163521g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 259
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 24.5Ų
2,2,6,6-Tetramethyl-4-(2-methylpiperidin-4-yl)morpholine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-714056-1.0g |
2,2,6,6-tetramethyl-4-(2-methylpiperidin-4-yl)morpholine |
1990305-16-2 | 1g |
$0.0 | 2023-06-07 |
2,2,6,6-Tetramethyl-4-(2-methylpiperidin-4-yl)morpholine 関連文献
-
Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
-
Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
-
Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
1990305-16-2 (2,2,6,6-Tetramethyl-4-(2-methylpiperidin-4-yl)morpholine) 関連製品
- 947320-08-3(Methyl 4-isopropylpicolinate)
- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)
- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)
- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量